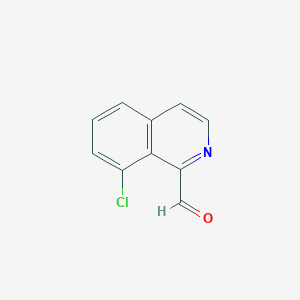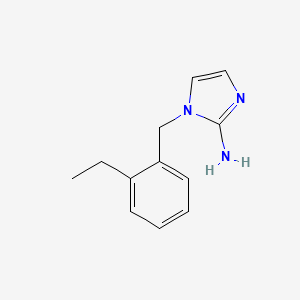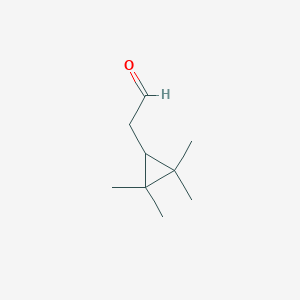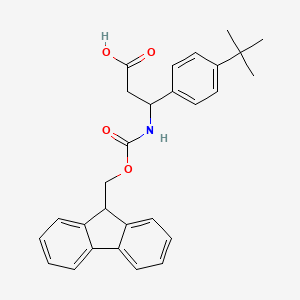
2-Cyclopropyl-3-(1h-imidazol-1-yl)-2-(methylamino)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyl-3-(1h-imidazol-1-yl)-2-(methylamino)propanamide is a synthetic organic compound that features a cyclopropyl group, an imidazole ring, and a methylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-3-(1h-imidazol-1-yl)-2-(methylamino)propanamide typically involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or an amine.
Attachment of the Methylamino Group: The methylamino group can be introduced through reductive amination, where a carbonyl compound reacts with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imidazole ring or the carbonyl group, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the imidazole ring or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the cyclopropyl group or the imidazole ring.
Reduction: Reduced forms of the imidazole ring or the carbonyl group.
Substitution: Substituted derivatives at the imidazole ring or the amide group.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer, infections, and neurological disorders.
作用機序
The mechanism of action of 2-Cyclopropyl-3-(1h-imidazol-1-yl)-2-(methylamino)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes, receptors, or ion channels, thereby modulating their activity. The imidazole ring is known to interact with metal ions and can act as a ligand in coordination chemistry.
類似化合物との比較
Similar Compounds
2-Cyclopropyl-3-(1h-imidazol-1-yl)-2-(ethylamino)propanamide: Similar structure but with an ethylamino group instead of a methylamino group.
2-Cyclopropyl-3-(1h-imidazol-1-yl)-2-(dimethylamino)propanamide: Similar structure but with a dimethylamino group instead of a methylamino group.
2-Cyclopropyl-3-(1h-imidazol-1-yl)-2-(hydroxyamino)propanamide: Similar structure but with a hydroxyamino group instead of a methylamino group.
Uniqueness
The uniqueness of 2-Cyclopropyl-3-(1h-imidazol-1-yl)-2-(methylamino)propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, imidazole ring, and methylamino group allows for unique interactions with molecular targets and distinct reactivity patterns in chemical reactions.
特性
分子式 |
C10H16N4O |
|---|---|
分子量 |
208.26 g/mol |
IUPAC名 |
2-cyclopropyl-3-imidazol-1-yl-2-(methylamino)propanamide |
InChI |
InChI=1S/C10H16N4O/c1-12-10(9(11)15,8-2-3-8)6-14-5-4-13-7-14/h4-5,7-8,12H,2-3,6H2,1H3,(H2,11,15) |
InChIキー |
IWSVGMJNMHRFNL-UHFFFAOYSA-N |
正規SMILES |
CNC(CN1C=CN=C1)(C2CC2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


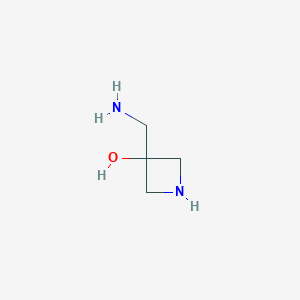


![5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine](/img/structure/B15325432.png)
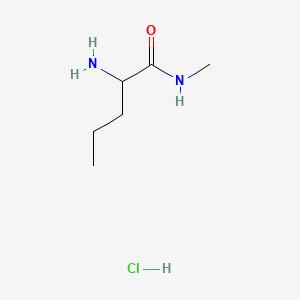
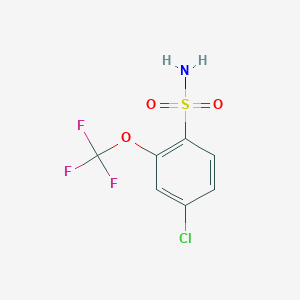
![N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}alanine](/img/structure/B15325456.png)
![Spiro[2.5]octane-6-thiol](/img/structure/B15325464.png)
